molecular formula C15H26N4OS B5873791 N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No.: B5873791
M. Wt: 310.5 g/mol
InChI Key: SMYBEDBLELCCPK-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has been shown to target the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that it exhibits antioxidant properties, reduces inflammation, and has a protective effect on the liver.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its potential as a new drug candidate for the treatment of cancer. However, one limitation is that further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One direction is to investigate its potential as a therapeutic agent for other diseases such as neurodegenerative disorders. Another direction is to study its mechanism of action in more detail to better understand its effects on cancer cells. Additionally, further studies are needed to determine its pharmacokinetics and toxicity in vivo.
In conclusion, this compound is a promising compound that has potential applications in various areas of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction of cyclopentanone, ethyl 2-bromoacetate, and sodium hydride in the presence of a solvent such as dimethylformamide. The resulting product is then treated with 5-isopropyl-4-propyl-1,2,4-triazole-3-thiol to yield this compound.

Scientific Research Applications

N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential applications in various areas of scientific research. One such area is the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits anticancer properties by inhibiting the growth of cancer cells.

Properties

IUPAC Name

N-cyclopentyl-2-[(5-propan-2-yl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4OS/c1-4-9-19-14(11(2)3)17-18-15(19)21-10-13(20)16-12-7-5-6-8-12/h11-12H,4-10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYBEDBLELCCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NC2CCCC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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